molecular formula C3H3NO4 B14317779 1,5,2-Dioxazinane-3,6-dione CAS No. 110434-71-4

1,5,2-Dioxazinane-3,6-dione

Cat. No.: B14317779
CAS No.: 110434-71-4
M. Wt: 117.06 g/mol
InChI Key: UFNVLSNEVGZJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,2-Dioxazinane-3,6-dione is a chemical compound characterized by its unique structure, which includes a six-membered ring containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,2-Dioxazinane-3,6-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with a nitrogen-containing reagent can lead to the formation of the desired dioxazinane ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, specific temperature and pressure conditions, and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,5,2-Dioxazinane-3,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1,5,2-Dioxazinane-3,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1,5,2-Dioxazinane-3,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its observed effects. These interactions can involve the formation of hydrogen bonds, van der Waals forces, and other molecular interactions .

Properties

CAS No.

110434-71-4

Molecular Formula

C3H3NO4

Molecular Weight

117.06 g/mol

IUPAC Name

1,5,2-dioxazinane-3,6-dione

InChI

InChI=1S/C3H3NO4/c5-2-1-7-3(6)8-4-2/h1H2,(H,4,5)

InChI Key

UFNVLSNEVGZJOG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NOC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.